1,1,3-Tris(phenylthio)-1-propene
Description
Contextualization within Organosulfur Chemistry and Ketene (B1206846) Thioacetals
Organosulfur compounds are organic molecules containing carbon-sulfur bonds. The diverse oxidation states of sulfur and its ability to stabilize adjacent carbanions make these compounds indispensable in organic synthesis. Ketene thioacetals, with the general formula R¹R²C=C(SR³)₂, are a specific subclass of organosulfur compounds. They are the sulfur analogues of ketene acetals and are known for their stability and versatile reactivity. The two sulfur atoms at the C1 position of the double bond play a crucial role in polarizing the π-system, making the C2 atom nucleophilic and susceptible to attack by various electrophiles.
1,1,3-Tris(phenylthio)-1-propene is structurally a ketene dithioacetal with an additional phenylthio group at the C3 position. This feature further enhances its utility as a synthetic building block, introducing an additional site for potential chemical modification.
Historical Development of Research on the Compound and Related Thioacetals
The study of ketenes was pioneered by Hermann Staudinger in the early 20th century. This foundational work laid the groundwork for the exploration of related reactive intermediates, including their sulfur-containing counterparts. The development of ketene thioacetal chemistry gained momentum in the latter half of the 20th century as synthetic chemists recognized their potential as acyl anion equivalents and versatile synthons.
While specific historical milestones for this compound are not extensively documented in readily available literature, the broader research into poly(phenylthio)alkanes and their lithiated derivatives, such as tris(phenylthio)methyllithium, provided the intellectual framework for understanding the reactivity of such compounds. rsc.org The synthesis and reactions of these related molecules have been instrumental in demonstrating the synthetic utility of the phenylthio group in stabilizing carbanions and directing chemical transformations.
Significance in Modern Synthetic Organic Chemistry
The significance of this compound in modern synthetic organic chemistry stems from its role as a versatile three-carbon building block. The presence of the ketene thioacetal moiety allows for its use as a masked acyl group, which can be unveiled under specific reaction conditions. Furthermore, the allylic sulfide (B99878) at the C3 position can participate in a variety of transformations, including rearrangements and substitutions.
The reactivity of related compounds, such as 1,3-diphenyl-3-(phenylthio)propan-1-ones, in the synthesis of biologically active molecules underscores the potential of the phenylthio-propane scaffold in medicinal chemistry and drug discovery. hmdb.ca The ability to introduce multiple functionalities through the sequential reaction of the different sulfur-bearing carbons makes this compound a valuable precursor for the synthesis of complex carbocyclic and heterocyclic systems.
Chemical and Physical Properties
Below are the known physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 102070-37-1 |
| Molecular Formula | C₂₁H₁₈S₃ |
| Molecular Weight | 366.57 g/mol |
| Boiling Point | 200 °C at 0.1 mmHg |
| Density | 1.188 g/mL at 25 °C |
| Flash Point | >110 °C (>230 °F) |
| SMILES | C1=CC=C(C=C1)SCC=C(SC2=CC=CC=C2)SC3=CC=CC=C3 |
| InChI | InChI=1S/C21H18S3/c1-4-10-18(11-5-1)22-17-16-21(23-19-12-6-2-7-13-19)24-20-14-8-3-9-15-20/h1-16H,17H2 |
Spectroscopic Data
| Spectroscopy | Predicted Data |
| ¹H NMR | Predicted shifts would likely show complex multiplets in the aromatic region (δ 7.0-7.5 ppm) for the phenyl protons. The vinylic proton and the methylene (B1212753) protons would appear in the upfield region, with their chemical shifts and coupling patterns being influenced by the adjacent sulfur atoms. |
| ¹³C NMR | Predicted aromatic carbon signals would appear in the range of δ 125-140 ppm. The olefinic carbons and the methylene carbon would have distinct chemical shifts influenced by the electron-withdrawing and donating properties of the phenylthio groups. |
| Mass Spectrometry | Predicted [M+H]⁺ of 367.06435. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
102070-37-1 |
|---|---|
Molecular Formula |
C21H18S3 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
1,3-bis(phenylsulfanyl)prop-1-enylsulfanylbenzene |
InChI |
InChI=1S/C21H18S3/c1-4-10-18(11-5-1)22-17-16-21(23-19-12-6-2-7-13-19)24-20-14-8-3-9-15-20/h1-16H,17H2 |
InChI Key |
XBMCYJDHTDKVJI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCC=C(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)SCC=C(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies for 1,1,3 Tris Phenylthio 1 Propene
Established Synthetic Routes and Precursors
The synthesis of 1,1,3-Tris(phenylthio)-1-propene likely relies on the use of key precursors that provide the necessary carbon and sulfur frameworks. A plausible and common precursor for the trithio-substituted carbon atom is tris(phenylthio)methane (B57182). sigmaaldrich.comcookechem.com
A primary strategy for the synthesis of this compound likely involves the deprotonation of a suitable precursor followed by alkylation. Tris(phenylthio)methane is an ideal candidate for this approach due to the acidity of the methine proton, which is enhanced by the three electron-withdrawing phenylthio groups.
The general reaction scheme would involve the deprotonation of tris(phenylthio)methane with a strong base to form the tris(phenylthio)methanide anion. This nucleophilic anion can then react with a suitable two-carbon electrophile to construct the propene backbone.
Table 1: Proposed Reagents for Deprotonation-Based Synthesis
| Step | Reagent | Purpose |
| Deprotonation | n-Butyllithium (n-BuLi) | Strong base to deprotonate tris(phenylthio)methane |
| Alkylation | 2-Bromo-1-iodoethene | Electrophile to introduce the vinyl group |
| Solvent | Tetrahydrofuran (B95107) (THF) | Aprotic solvent to facilitate the reaction |
The reaction would proceed by adding n-butyllithium to a solution of tris(phenylthio)methane in dry THF at low temperatures (e.g., -78 °C) to generate the lithium tris(phenylthio)methanide. Subsequent addition of an electrophile like 2-bromo-1-iodoethene would lead to the formation of the desired product. A subsequent elimination step might be necessary to form the double bond of the propene unit.
Thioacetalization is a common method for the formation of C-S bonds. While typically used for the protection of carbonyl groups, a variation of this approach could potentially be employed to synthesize this compound. This might involve the reaction of a suitable propenal derivative with thiophenol.
For instance, the reaction of acrolein or a related 3-substituted propenal with an excess of thiophenol in the presence of an acid catalyst could theoretically lead to the formation of the desired product. However, controlling the regioselectivity of the addition to the double bond and the carbonyl group would be a significant challenge.
Other potential strategies could involve the reaction of a pre-formed 1,1-dithio-substituted propene with a phenylsulfenyl halide. This would involve the synthesis of a 1,1-bis(phenylthio)-1-propene intermediate, which could then be subjected to electrophilic substitution with phenylsulfenyl chloride. The success of this approach would depend on the reactivity and stability of the intermediate vinyl sulfide (B99878).
Optimization of Reaction Conditions and Reagents
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of base, solvent, temperature, and the nature of the electrophile.
Table 2: Parameters for Optimization of Deprotonation-Based Synthesis
| Parameter | Options | Considerations |
| Base | n-BuLi, s-BuLi, LDA | Strength of the base can influence the efficiency of deprotonation. |
| Solvent | THF, Diethyl ether | Solvent polarity and coordinating ability can affect the reactivity of the anion. |
| Temperature | -78 °C to 0 °C | Low temperatures are often required to prevent side reactions. |
| Electrophile | Haloethenes, Acetaldehyde | The reactivity and structure of the electrophile will determine the final product. |
For the deprotonation-alkylation strategy, the use of a stronger base like tert-butyllithium (B1211817) might lead to higher yields but could also increase the likelihood of side reactions. The choice of solvent can also play a critical role; for example, the use of a more polar solvent like dimethylformamide (DMF) could enhance the rate of the alkylation step.
Control of Regio- and Stereochemistry in Synthesis
The synthesis of this compound presents challenges in controlling both regiochemistry and stereochemistry. The position of the double bond and the geometry (E/Z) around it are key considerations.
In the deprotonation-alkylation approach, the regioselectivity is largely determined by the nature of the electrophile. The use of a two-carbon electrophile with a leaving group on one carbon and a masked aldehyde on the other, followed by elimination, could provide a route to the desired regioisomer.
The stereochemistry of the double bond would likely be a mixture of E and Z isomers. The ratio of these isomers could potentially be influenced by the reaction conditions, such as the solvent and the counterion of the base used. Chromatographic purification would likely be necessary to separate the isomers.
Considerations for Practical Synthesis and Scale-Up
For the practical synthesis and potential scale-up of this compound, several factors must be taken into account. The cost and availability of starting materials, the safety of the reagents (e.g., pyrophoric butyllithium), and the efficiency of the purification process are all important considerations.
The use of cryogenic temperatures in the deprotonation step can be challenging and energy-intensive on a large scale. The development of a process that can be run at or near room temperature would be a significant advantage. Furthermore, the purification of the final product, likely a viscous oil or a low-melting solid, would require careful selection of chromatographic conditions to ensure high purity.
Reactivity and Mechanistic Investigations of 1,1,3 Tris Phenylthio 1 Propene
Generation and Characterization of the Allylic Anion
The generation of the allylic anion from 1,1,3-Tris(phenylthio)-1-propene is typically achieved through deprotonation at the carbon atom adjacent to the double bond (the α-position), a process facilitated by the presence of three electron-withdrawing phenylthio groups.
Deprotonation by Strong Bases (e.g., Lithium Diisopropylamide)
The acidic nature of the allylic protons in this compound allows for their abstraction by strong, non-nucleophilic bases. Lithium diisopropylamide (LDA) is a commonly employed reagent for this purpose. The reaction, typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C), leads to the formation of the corresponding lithium salt of the tris(phenylthio)allyl anion. The use of a strong base like LDA ensures that the deprotonation is rapid, quantitative, and largely irreversible, setting the stage for subsequent reactions with electrophiles.
Electronic and Steric Influences on Anion Stability and Reactivity
The stability of the resulting allylic anion is a critical factor governing its reactivity. This stability is significantly influenced by a combination of electronic and steric effects imparted by the three phenylthio substituents.
Electronic Effects: The sulfur atoms of the phenylthio groups play a crucial role in delocalizing the negative charge of the carbanion. This is achieved through a combination of inductive effects and, more importantly, through the participation of sulfur's d-orbitals in pπ-dπ bonding, which extends the conjugation of the allylic system. This delocalization distributes the negative charge across the C1 and C3 positions of the propene backbone, thereby stabilizing the anion. The phenyl groups attached to the sulfur atoms further contribute to this stabilization through resonance.
Steric Effects: The bulky nature of the three phenylthio groups introduces significant steric hindrance around the anionic centers. This steric crowding can influence the geometry of the anion and its accessibility to incoming electrophiles. The steric bulk can also impact the equilibrium between different conformations of the anion, which in turn can affect the regiochemical outcome of its reactions. The interplay between these electronic and steric factors is a defining feature of the anion's chemical behavior.
Nucleophilic Reactions with Electrophiles
The delocalized nature of the tris(phenylthio)allyl anion renders it an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon (C1) or the γ-carbon (C3). The regioselectivity of these reactions is a subject of considerable mechanistic interest and is influenced by several factors.
Regioselectivity (α- vs. γ-Adduct Formation)
The competition between α- and γ-attack is a classic example of kinetic versus thermodynamic control and is highly dependent on the nature of the reaction partners and the conditions employed.
The Hard and Soft Acids and Bases (HSAB) principle is a powerful predictive tool for understanding the regioselectivity of ambident nucleophiles. According to this principle, hard nucleophiles tend to react with hard electrophiles, and soft nucleophiles with soft electrophiles.
In the context of the tris(phenylthio)allyl anion, the γ-position, bearing a single sulfur substituent, is generally considered the "softer" nucleophilic site, while the α-position, with two sulfur substituents, is the "harder" site.
Hard Electrophiles: Reagents such as protons (from water or alcohols) and small, highly charged electrophiles like formaldehyde (B43269) are considered hard. Reactions with these electrophiles often favor attack at the more charge-dense α-position, leading to the formation of the α-adduct.
Soft Electrophiles: Larger, more polarizable electrophiles, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), are classified as soft. These electrophiles tend to react preferentially at the softer γ-position, yielding the γ-adduct.
The table below illustrates the general trend of regioselectivity based on the hardness of the electrophile.
| Electrophile Category | Example Electrophile | Major Product |
| Hard | H₂O, CH₂O | α-adduct |
| Soft | CH₃I, BnBr | γ-adduct |
This table represents a generalized trend based on HSAB principles.
The steric bulk of the substituents on the sulfur atoms can also influence the regiochemical outcome. While the parent compound has phenylthio groups, variations in the aryl or alkyl groups attached to the sulfur could sterically hinder one reaction site over the other.
Furthermore, the choice of solvent and the presence of co-solvents can dramatically alter the regioselectivity. The addition of highly polar, coordinating co-solvents like hexamethylphosphoramide (B148902) (HMPA) is known to influence the aggregation state and ion-pairing of organolithium reagents. By solvating the lithium cation more effectively, HMPA can lead to a "looser" ion pair, which can alter the charge distribution and steric accessibility of the anion, thereby shifting the regioselectivity of the reaction. For many sulfur-stabilized allylic anions, the addition of HMPA has been observed to favor attack at the γ-position.
The following table summarizes the expected impact of these factors on the α/γ product ratio.
| Factor | Condition | Expected Shift in Regioselectivity |
| Electrophile | Hard (e.g., H⁺) | Favors α-attack |
| Soft (e.g., CH₃I) | Favors γ-attack | |
| Co-solvent | Addition of HMPA | Increases γ-attack |
This table provides a qualitative summary of factors influencing regioselectivity.
Scope of Electrophiles
There is no available scientific literature detailing the scope of electrophiles that react with the lithiated anion of this compound. Research on the alkylation, acylation, or other electrophilic quenching of the specific anion derived from this compound has not been reported in the searched scientific databases.
Stereochemical Outcomes of Additions
Information regarding the stereochemical outcomes, such as diastereoselectivity or enantioselectivity, of addition reactions involving the anion of this compound is not documented in the available literature. Consequently, no data tables or detailed research findings on this specific topic can be provided.
Oxidative Transformations of the Anion
No studies have been found that describe the oxidative dimerization of the anion of this compound in the presence of molecular oxygen or other oxidants.
As there are no reported observations of the anion dimerization for this compound, there is correspondingly no proposed mechanistic rationale for such a transformation in the scientific literature.
Sigmatropic Rearrangements and Other Pericyclic Reactions
While the field of pericyclic chemistry, including sigmatropic rearrangements, is well-established, there are no specific examples or dedicated studies involving this compound found in the searched literature. rsc.orgwikipedia.orgstereoelectronics.orghcpgcollege.edu.inmsu.edu Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. rsc.orgadichemistry.comalchemyst.co.uk Key types include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. wikipedia.orgmsu.eduweebly.com
Sigmatropic rearrangements, specifically, involve the migration of a σ-bond across a π-system in an intramolecular process. wikipedia.orgstereoelectronics.org They are classified by an order term [i,j], indicating the migration of a σ-bond to a new position. wikipedia.orghcpgcollege.edu.in Well-known examples include the stereoelectronics.orgstereoelectronics.org Cope and Claisen rearrangements and various [1,n] hydride or alkyl shifts. wikipedia.orglibretexts.orglibretexts.org However, the application of these principles to this compound has not been documented.
Role As a Versatile Synthetic Intermediate and Equivalent
Key Intermediate in Natural Product Synthesis
Synthesis of (+)-Dihydrokawain
A significant application demonstrating the synthetic utility of 1,1,3-tris(phenylthio)-1-propene is in the total synthesis of (+)-dihydrokawain. Dihydrokawain is a natural product belonging to the kavalactone family, found in the kava (B3030397) plant, and is known for its anxiolytic properties.
In a synthetic approach, this compound can serve as a precursor to a key intermediate. The core strategy involves the generation of an acrolein α-anion equivalent from the tris(phenylthio)propene derivative. This reactive species can then participate in conjugate addition reactions, a fundamental transformation in organic synthesis for the formation of carbon-carbon bonds. The subsequent steps would involve the elaboration of the resulting adduct to construct the characteristic dihydropyrone ring of (+)-dihydrokawain.
Other Complex Molecule Syntheses
The reactivity profile of this compound extends its utility to the synthesis of other complex molecular architectures beyond kavalactones. Its ability to act as a masked α,β-unsaturated aldehyde equivalent makes it a valuable tool in multi-step syntheses. The phenylthio groups can be selectively removed or transformed under various conditions, allowing for the introduction of different functionalities as the synthesis progresses. This versatility enables the construction of intricate carbon skeletons found in a range of natural products and medicinally relevant compounds.
Derivatives and Analogues of 1,1,3 Tris Phenylthio 1 Propene
Synthesis of Substituted Analogues
The synthesis of analogues of 1,1,3-Tris(phenylthio)-1-propene often leverages the fundamental reactivity of active methylene (B1212753) compounds and carbon disulfide, a common strategy for the preparation of ketene (B1206846) dithioacetals.
The phenylthio groups in this compound can be systematically replaced with other alkylthio and arylthio moieties. This is typically achieved by reacting a suitable active methylene precursor with carbon disulfide in the presence of a base, followed by alkylation with different alkyl or aryl halides. For instance, the reaction of a compound containing an active methylene group with carbon disulfide and subsequent treatment with substituted benzyl (B1604629) halides or other alkyl halides would yield a diverse range of analogues. This approach allows for the fine-tuning of the electronic and steric properties of the resulting molecules. ijrpc.combaselius.ac.in
A general synthetic scheme for these variations is presented below:
| Reactant 1 | Reactant 2 | Reagents | Product Structure |
| Active Methylene Compound | Carbon Disulfide | 1. Base (e.g., NaH, K2CO3) 2. Alkyl/Aryl Halide (R-X) | R'-C(=C(SR)2)CH2SR |
This methodology provides access to a library of compounds with varying thioether substituents, enabling a systematic study of their properties.
Modifications to the propene backbone of this compound introduce further structural diversity. The double bond of the ketene dithioacetal core is susceptible to various transformations. For example, the allylic position can be a site for functionalization. The reactivity of the C=C double bond in ketene dithioacetals allows for cycloaddition reactions and other additions, thereby altering the core propene structure. kyoto-u.ac.jp
Furthermore, the synthesis can be adapted to introduce substituents directly onto the propene chain. By starting with a substituted active methylene compound, one can generate analogues with modified backbones.
Comparative Reactivity and Regioselectivity Studies of Analogues
The electronic nature of the substituents on the sulfur atoms and the propene backbone significantly influences the reactivity and regioselectivity of these analogues. Ketene dithioacetals are known to act as versatile intermediates in a variety of chemical transformations. rsc.org
The double bond in these compounds can act as a nucleophile or an electrophile depending on the reaction conditions and the nature of the substituents. For instance, in Michael addition reactions, the β-carbon of the α,β-unsaturated system is the typical site of nucleophilic attack. The regioselectivity of such reactions can be tuned by the electronic properties of the thioether groups. Electron-donating groups on the arylthio moieties would be expected to enhance the nucleophilicity of the double bond, while electron-withdrawing groups would favor nucleophilic attack on the β-carbon. tandfonline.comtandfonline.comresearchgate.net
Recent studies on the hydroborylation of ketene dithioacetals have demonstrated high regioselectivity, which is influenced by the substituents on the dithioacetal moiety. acs.orgacs.org These findings provide a framework for predicting the outcomes of similar reactions with analogues of this compound.
Structural Elucidation and Stereochemical Characterization of Derivatives
The definitive identification of the structure and stereochemistry of the synthesized derivatives is paramount. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for characterizing the structure of these compounds. The chemical shifts and coupling constants of the protons on the propene backbone provide valuable information about the geometry of the double bond (E/Z isomerism). chemicalbook.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized analogues and to gain insights into their fragmentation patterns, which can further confirm their structure. tandfonline.com
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and the stereochemical arrangement of the substituents in the solid state. This technique is invaluable for understanding the precise three-dimensional architecture of these molecules. tandfonline.com
Exploration of Extended Conjugated Systems
The polythio-substituted propene framework serves as an excellent platform for the construction of extended π-conjugated systems. Such systems are of significant interest due to their potential applications in materials science, particularly in organic electronics. beilstein-journals.orgrsc.orgnih.govrsc.org
By incorporating aromatic or heteroaromatic moieties into the thioether substituents or by extending the conjugation through reactions at the propene backbone, novel chromophores and fluorophores can be designed. The synthesis of such extended systems can be achieved through cross-coupling reactions, such as Suzuki or Sonogashira couplings, on functionalized analogues. The investigation of regioregular thiophene-based conjugated polymers provides insights into how the arrangement of sulfur atoms can influence the electronic properties of the resulting materials. nih.gov The study of these extended systems opens up new avenues for the development of functional organic materials with tailored optical and electronic properties.
Advanced Spectroscopic and Computational Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1,1,3-Tris(phenylthio)-1-propene. Both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework, confirming the connectivity and chemical environment of each atom.
While specific experimental data for this compound is not publicly available, the expected chemical shifts and splitting patterns can be predicted based on established principles and data for analogous structures. pdx.eduorganicchemistrydata.org In ¹H NMR, the spectrum would be characterized by distinct regions for aromatic, vinylic, and allylic protons. The fifteen aromatic protons on the three phenyl rings would appear as complex multiplets, typically in the 7.0-7.5 ppm range. The single vinylic proton (=CH-) would likely resonate downfield, estimated to be in the 6.0-6.5 ppm region, appearing as a triplet due to coupling with the adjacent allylic methylene (B1212753) protons. The two allylic protons (-CH₂-) would be expected in the 3.5-4.5 ppm range, showing as a doublet from coupling to the vinylic proton. docbrown.infodocbrown.info
The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each unique carbon environment. docbrown.infolibretexts.org The carbon atoms of the three phenyl groups would produce a series of signals between 125 and 140 ppm. The two sp² carbons of the C=C double bond are expected to appear in the 115-140 ppm range. docbrown.info The allylic sp³ carbon would have a chemical shift in the range of 30-40 ppm.
| Atom Type | Expected ¹H Shift (ppm) | Expected Multiplicity | Expected ¹³C Shift (ppm) |
|---|---|---|---|
| Aromatic (C₆H₅) | ~7.0 - 7.5 | Multiplet | ~125 - 140 |
| Vinylic (=CH-) | ~6.0 - 6.5 | Triplet | ~115 - 140 |
| Vinylic (=C(SPh)₂) | - | - | |
| Allylic (-CH₂-) | ~3.5 - 4.5 | Doublet | ~30 - 40 |
These predicted values are crucial for confirming the identity of the molecule if it were synthesized. Furthermore, NMR monitoring of reactions involving this compound could provide mechanistic insights by identifying intermediates and tracking the conversion of reactants to products over time.
Mass Spectrometry (MS) in Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₂₁H₁₈S₃), high-resolution mass spectrometry would provide a precise mass measurement, confirming its elemental composition.
Predicted mass spectrometry data indicates a monoisotopic mass of 366.05707 Da. In a typical mass spectrum, various adducts of the molecular ion are often observed. These predictions are vital for identifying the compound in a complex mixture. For instance, fragmentation patterns, which involve the cleavage of specific bonds upon electron impact, can offer further structural information. Common fragmentation pathways for phenyl thioethers include the loss of an SH radical or cleavage of the C-S bond. acs.orgrsc.org
Mass spectrometry is also invaluable for real-time reaction monitoring, allowing chemists to track the appearance of products and the disappearance of reactants, thereby optimizing reaction conditions. whitman.edu
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M]⁺ | [C₂₁H₁₈S₃]⁺ | 366.05652 |
| [M+H]⁺ | [C₂₁H₁₉S₃]⁺ | 367.06435 |
| [M+Na]⁺ | [C₂₁H₁₈NaS₃]⁺ | 389.04629 |
| [M+K]⁺ | [C₂₁H₁₈KS₃]⁺ | 405.02023 |
| [M-H]⁻ | [C₂₁H₁₇S₃]⁻ | 365.04979 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key structural motifs.
The key expected vibrations include C=C stretching from the alkene, C-S stretching from the thioether linkages, aromatic C-H stretching, and aliphatic C-H stretching. The absence of other prominent bands, such as a broad O-H stretch around 3300 cm⁻¹, would confirm the purity of the compound and the absence of hydroxyl functionalities. nih.govnist.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | ~3100 - 3000 |
| Aliphatic C-H (-CH₂-) | Stretching | ~3000 - 2850 |
| Alkene C=C | Stretching | ~1680 - 1640 docbrown.info |
| Aromatic C=C | In-ring stretching | ~1600 - 1450 |
| Thioether C-S | Stretching | ~700 - 600 researchgate.net |
Theoretical Chemistry Studies (e.g., Density Functional Theory, Molecular Dynamics)
Theoretical methods, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure of this compound. nih.gov DFT calculations can be used to determine the molecule's ground-state geometry, the energies and shapes of its frontier molecular orbitals (HOMO and LUMO), and the distribution of electron density. researchgate.netrsc.org
The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are critical for understanding reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to have significant contributions from the sulfur lone pairs and the π-system of the C=C double bond, making these sites susceptible to electrophilic attack. The LUMO is expected to be distributed across the π* orbitals of the alkene and phenyl rings. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net
Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction. acs.org By calculating the energies of reactants, intermediates, products, and, most importantly, transition states (TS), a complete reaction mechanism can be proposed. escholarship.orgresearchgate.net A transition state is the highest energy point along a reaction coordinate, and the energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate.
For reactions involving this compound, such as addition to the double bond or substitution at the sulfur atom, DFT calculations can locate the precise geometry of the transition states. rsc.org This allows for a detailed understanding of how bonds are broken and formed, providing mechanistic clarity that is often difficult to obtain through experiments alone.
Many chemical reactions can yield multiple products (isomers). Computational chemistry can predict which product is most likely to form by calculating the activation energies for all possible reaction pathways. rsc.org
Regioselectivity: In an addition reaction to the C=C double bond of this compound, the incoming reagent could add to either of the two carbons. By calculating the energies of the two possible transition states, DFT can predict which regioisomer will be the major product. The pathway with the lower activation energy will be kinetically favored.
Stereoselectivity: If a reaction can form different stereoisomers (e.g., enantiomers or diastereomers), computational models can predict the outcome by comparing the energies of the diastereomeric transition states. Understanding the steric and electronic interactions within these transition state structures can explain the origin of the observed stereoselectivity and aid in the design of more selective catalysts.
Conclusion and Future Research Directions
Summary of Current Research Landscape
At present, dedicated research focusing exclusively on the synthesis, reactivity, and application of 1,1,3-Tris(phenylthio)-1-propene is sparse. The compound is commercially available, indicating that a stable synthetic route exists, likely involving the reaction of an appropriate C3 electrophile with thiophenol or its corresponding anion. Basic physical and spectroscopic data are available from commercial suppliers and public chemical databases. However, in-depth studies exploring its utility as a synthetic intermediate are not prominent in the peer-reviewed literature. The current understanding is therefore primarily based on the extrapolation of known reactivity patterns of its constituent functional groups.
Unexplored Reactivity Pathways and Synthetic Opportunities
The multifunctionality of this compound opens the door to a multitude of unexplored reactivity pathways. The electron-rich double bond, influenced by the three sulfur atoms, is a prime candidate for various transformations that have yet to be reported for this specific substrate.
One of the most promising areas for future investigation is the Michael addition to the C2 position. The two phenylthio groups at C1 render the vinylic system electron-rich, yet the allylic phenylthio group at C3 can influence the electronic properties of the double bond. The reaction with a range of soft nucleophiles could provide access to functionalized 1,1,3-tris(phenylthio)propanes, which themselves would be versatile intermediates.
Furthermore, the lithiation of the C3 position to generate a stabilized allylic anion is a highly probable and synthetically powerful transformation that has not been specifically documented for this compound. This would create a nucleophilic C3 synthon that could react with a wide array of electrophiles, such as aldehydes, ketones, and alkyl halides, to generate more complex molecular structures. The stereochemical outcome of such reactions would be of significant interest.
The oxidation of the sulfur atoms to sulfoxides and sulfones would dramatically alter the reactivity of the molecule. The resulting vinyl sulfoxides and sulfones could act as Michael acceptors, reversing the electronic character of the double bond and opening up new avenues for conjugate additions with different classes of nucleophiles.
Potential for Novel Catalyst Design or Ligand Development Based on Structural Motifs
The arrangement of the three phenylthio groups in this compound presents an intriguing structural motif that could be leveraged in the design of novel ligands for transition metal catalysis. The sulfur atoms, with their lone pairs of electrons, have the potential to coordinate to metal centers. Modification of the phenyl rings with additional donor groups could lead to the development of tridentate or bidentate ligands with unique steric and electronic properties. Such ligands could find applications in cross-coupling reactions, asymmetric catalysis, or polymerization. The flexibility of the propenyl backbone could allow for the formation of stable chelate complexes with specific bite angles, influencing the selectivity and activity of the catalyst.
Integration with Emerging Synthetic Methodologies
The unique structure of this compound makes it an excellent candidate for integration with modern synthetic methodologies. For instance, its potential role in photoredox catalysis is an exciting prospect. The phenylthio groups could participate in single-electron transfer processes, either as quenchers or as radical precursors. The generation of a radical at the C3 position via photoredox catalysis could enable a range of C-C and C-heteroatom bond-forming reactions under mild conditions.
Moreover, the application of chemoinformatic tools and computational chemistry could accelerate the exploration of this compound's reactivity. Density functional theory (DFT) calculations could predict the most likely sites of nucleophilic or electrophilic attack, model the transition states of potential reactions, and provide insights into the stereochemical preferences of its transformations. This in-silico approach could guide experimental design and unlock new synthetic applications more efficiently.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,1,3-Tris(phenylthio)-1-propene, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, reacting 1,1,3-trichloro-1-propene with thiophenol derivatives in anhydrous solvents (e.g., THF or DMF) under inert atmosphere. Optimization includes varying stoichiometric ratios (e.g., 3:1 thiol:propene), temperature (40–80°C), and catalysts (e.g., triethylamine for deprotonation). Monitor reaction progress via TLC or GC-MS. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : H NMR should show vinyl proton signals (δ 5.5–6.5 ppm) and aromatic protons (δ 7.0–7.5 ppm). C NMR confirms sp carbons (δ 120–130 ppm) and thiocarbonyl linkages (δ 40–50 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z ~362).
- X-ray Crystallography : For unambiguous confirmation, single crystals are grown via slow evaporation in dichloromethane/hexane .
Q. What purification strategies are recommended for isolating this compound from byproducts like disulfides or unreacted thiols?
- Methodological Answer : Use silica gel chromatography with non-polar eluents (hexane:ethyl acetate, 9:1) to separate non-polar byproducts. For persistent impurities, recrystallization in ethanol or acetone at low temperatures (0–4°C) improves yield. Confirm purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How do electronic effects of phenylthio substituents influence the reactivity of this compound in Diels-Alder or cycloaddition reactions?
- Methodological Answer : The electron-withdrawing nature of sulfur substituents reduces electron density on the propene backbone, favoring reactions with electron-rich dienophiles. Computational studies (DFT, Gaussian 09) can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Experimentally, kinetic studies under varying dienophile electronic profiles (e.g., electron-rich vs. -deficient) quantify rate constants .
Q. What role does this compound play in transition-metal catalysis, particularly in C–S bond activation or cross-coupling reactions?
- Methodological Answer : The compound acts as a sulfur donor in Pd- or Ni-catalyzed couplings. For example, in Suzuki-Miyaura reactions, it may transfer phenylthio groups to aryl halides. Mechanistic probes include stoichiometric control experiments (e.g., isolating metal-thiolate intermediates) and in situ XAFS to track metal coordination .
Q. How can computational modeling resolve contradictions in reported reaction outcomes (e.g., regioselectivity vs. stereoselectivity) for this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and thermodynamic pathways. Compare computational predictions with experimental NMR yields and X-ray data. Address discrepancies by refining solvent effects (PCM model) or dispersion corrections (D3-BJ) .
Q. What strategies are effective for reconciling conflicting data on the compound’s stability under oxidative or photolytic conditions?
- Methodological Answer : Systematic replication under controlled variables (light intensity, O levels, solvent polarity) isolates degradation pathways. Use HPLC-MS to identify decomposition products (e.g., sulfoxides or sulfones). Accelerated aging studies (40–60°C) predict shelf-life, while EPR spectroscopy detects radical intermediates .
Q. How does this compound compare to analogs like 1,1,3-Trichloro-1-propene in halogen-free synthetic applications?
- Methodological Answer : Comparative studies focus on leaving-group efficiency (e.g., thiophenol vs. chloride in SN reactions). Green metrics (E-factor, atom economy) quantify sustainability. Solvent-free mechanochemical synthesis (ball milling) reduces waste, while TGA-DSC evaluates thermal stability differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
